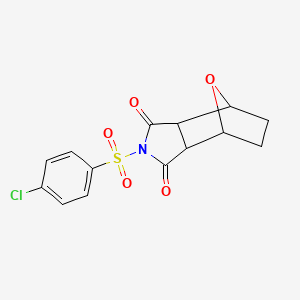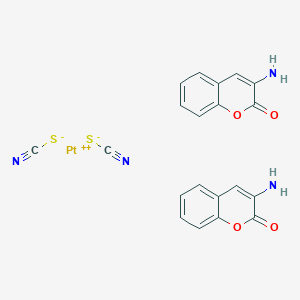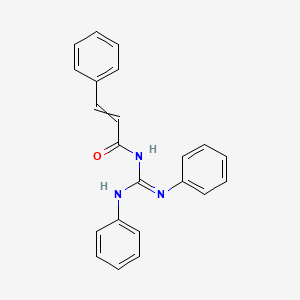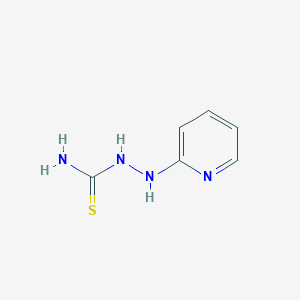![molecular formula C18H20N2O2 B14439519 N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea CAS No. 80030-45-1](/img/structure/B14439519.png)
N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is an organic compound characterized by its unique structure, which includes a urea moiety linked to a phenylprop-2-en-1-yl group through an ether bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[(3-phenylprop-2-en-1-yl)oxy]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Amines, alcohols
Substitution: Various urea derivatives
科学的研究の応用
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
80030-45-1 |
|---|---|
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
1,1-dimethyl-3-[4-(3-phenylprop-2-enoxy)phenyl]urea |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)18(21)19-16-10-12-17(13-11-16)22-14-6-9-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,19,21) |
InChIキー |
PGDQAPFTMKUGMZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)



![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)



![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)


